molecular formula C19H17N3O3 B3815695 N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide

N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No. B3815695
M. Wt: 335.4 g/mol
InChI Key: JFKPXGKRAIADKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide, also known as FIIN-3, is a small molecule inhibitor that targets the tyrosine kinase activity of fibroblast growth factor receptor (FGFR) family members. FGFRs are transmembrane receptors that play a crucial role in cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in various human diseases, including cancer, skeletal disorders, and developmental syndromes.

Mechanism of Action

N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide binds to the ATP-binding site of FGFRs and disrupts their tyrosine kinase activity, leading to downstream signaling inhibition. The selectivity of N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide for FGFRs is attributed to its unique binding mode, which involves interactions with residues that are specific to FGFRs and not present in other receptor tyrosine kinases. This selectivity profile makes N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide a valuable tool for studying the biological functions of FGFRs and their role in disease.
Biochemical and Physiological Effects:
N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer, N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide inhibits cell proliferation and induces apoptosis, leading to decreased tumor growth. In skeletal disorders, N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide promotes bone formation and enhances fracture healing. N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

The main advantage of N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide for lab experiments is its high potency and selectivity for FGFRs, which allows for precise modulation of FGFR signaling. However, N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide has some limitations as well. It is a small molecule inhibitor, which means it may have off-target effects and limited tissue penetration. Additionally, N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide has not been tested in clinical trials yet, so its safety and efficacy in humans are not known.

Future Directions

There are several future directions for research on N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide. One area of interest is the development of more potent and selective FGFR inhibitors based on the structure of N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide. Another area of interest is the investigation of the role of FGFRs in other diseases, such as neurological disorders and metabolic disorders. Furthermore, the combination of N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide with other targeted therapies, such as immune checkpoint inhibitors, may enhance its therapeutic efficacy in cancer. Finally, the development of N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide analogs with improved pharmacokinetic properties may facilitate its translation to clinical use.

Scientific Research Applications

N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer and skeletal disorders. In cancer, FGFRs are often overexpressed or mutated, leading to increased cell proliferation and survival. N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide has been shown to selectively inhibit FGFRs with high potency and specificity, leading to decreased tumor growth and increased apoptosis in preclinical models of various cancers, including lung cancer, breast cancer, and multiple myeloma. In skeletal disorders, FGFRs are involved in bone growth and remodeling. N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide has been shown to promote bone formation and enhance fracture healing in preclinical models of osteoporosis and bone defects.

properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-22-12-13(15-5-2-3-6-16(15)22)9-19(23)20-11-14-10-18(25-21-14)17-7-4-8-24-17/h2-8,10,12H,9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKPXGKRAIADKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(1-methylindol-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.